Product packaging for (2-Bromo-4-methylthiazol-5-yl)methanol(Cat. No.:CAS No. 933782-03-7)

(2-Bromo-4-methylthiazol-5-yl)methanol

Cat. No.: B2751779
CAS No.: 933782-03-7
M. Wt: 208.07
InChI Key: XLVPVZKGRKXLIA-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylthiazol-5-yl)methanol (CAS RN 933782-03-7) is a high-purity brominated thiazole derivative supplied as a solid with a molecular weight of 208.08 g/mol and a molecular formula of C5H6BrNOS . This compound serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecular architectures . The bromine substituent at the 2-position and the hydroxymethyl group at the 5-position of the 4-methylthiazole core provide reactive sites for further functionalization, making it a valuable intermediate for developing potential pharmaceuticals and other bioactive molecules . This product is intended for research and development purposes only and is not approved for human or veterinary, household, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNOS B2751779 (2-Bromo-4-methylthiazol-5-yl)methanol CAS No. 933782-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPVZKGRKXLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933782-03-7
Record name (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
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Sophisticated Synthetic Methodologies for 2 Bromo 4 Methylthiazol 5 Yl Methanol and Analogous Thiazole Alcohols

Regioselective Synthesis of 2-Bromothiazole (B21250) Frameworks

The initial and critical phase in synthesizing the target compound is the construction of the 2-bromo-4-methylthiazole (B1268296) scaffold. This requires methods that can selectively place substituents at the C-2 and C-4 positions of the thiazole (B1198619) ring.

Modern Adaptations of Hantzsch Synthesis for Brominated Thiazoles

The Hantzsch thiazole synthesis, a foundational method involving the condensation of an α-haloketone with a thioamide, remains a cornerstone for thiazole construction. researchgate.netmdpi.com Modern adaptations have enhanced its versatility and efficiency, allowing for the synthesis of complex and specifically substituted thiazoles. researchgate.netmdpi.com

To obtain a 2-brominated thiazole, the classical Hantzsch synthesis can be adapted by using N-bromothioacetamide or by starting with a brominated thioamide precursor. However, direct synthesis of 2-bromothiazoles via Hantzsch methods can be challenging due to the reactivity of the precursors. beilstein-archives.org Often, a more controlled approach involves synthesizing a 2-aminothiazole (B372263) and subsequently converting the amino group to a bromide.

Recent advancements focus on improving yields and simplifying procedures through one-pot, multi-component reactions under greener conditions, sometimes employing catalysts like silica-supported tungstosilisic acid or utilizing microwave irradiation to accelerate the reaction. researchgate.netmdpi.com The regioselectivity of the Hantzsch synthesis can also be influenced by reaction conditions; for instance, performing the condensation of α-haloketones with N-monosubstituted thioureas under acidic conditions can alter the substitution pattern of the final product. rsc.org

Table 1: Comparison of Hantzsch Synthesis Conditions

ConditionPrecursorsProduct TypeKey Features
Classical α-haloketone, ThioamideSubstituted ThiazoleFoundational method, versatile.
Acidic α-haloketone, N-monosubstituted thiourea (B124793)Mixture of 2-(N-substituted amino)thiazoles and 2-imino-2,3-dihydrothiazolesAllows for different regioisomers. rsc.org
Microwave-Assisted VariousSubstituted ThiazoleRapid reaction times, often higher yields.
**Catalytic (e.g., SiW.SiO₂) **3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesSubstituted Hantzsch thiazole derivativesGreen method, reusable catalyst, high yields (79-90%). researchgate.netmdpi.com

Advanced Strategies for Sequential Bromination and Debromination of Thiazole Rings

A powerful and highly regioselective strategy for producing specific bromothiazole isomers involves the sequential addition and removal of bromine atoms from the thiazole ring. acs.orgresearchgate.netnih.gov This methodology is particularly useful for accessing isomers that are difficult to obtain through direct synthesis. The reactivity of the thiazole protons generally follows the order H2 > H5 >> H4, guiding the site of metallation and subsequent reactions. lookchem.com

The synthesis of the complete family of bromothiazoles, including 2-bromothiazole, 2,4-dibromothiazole (B130268), and 2,5-dibromothiazole, has been systematically optimized using these sequential methods. acs.orglookchem.com For instance, 2,4-dibromothiazole can be selectively debrominated at the more reactive 2-position or functionalized elsewhere, leaving a bromine at the desired position. Conversely, a less substituted thiazole can be selectively brominated at the most reactive positions using reagents like N-bromosuccinimide (NBS). nih.gov

These methods provide precise control over the final substitution pattern, enabling the isolation of specific isomers like 2-bromo-4-methylthiazole from multi-brominated precursors. acs.orgresearchgate.net

Catalytic Approaches to Bromothiazole Construction: Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted heterocycles, offering a highly regioselective route to bromothiazoles. researchgate.netnih.gov These methods typically start with a readily available, multi-brominated thiazole, such as 2,4-dibromothiazole. The significant difference in electronic properties between the C-2 and C-4 positions allows for selective reactions. thieme-connect.comresearchgate.net

The C-2 position of 2,4-dibromothiazole is more electron-deficient and thus more reactive towards palladium-catalyzed cross-coupling reactions like the Negishi and Stille couplings. thieme-connect.comresearchgate.netnih.gov This allows for the selective introduction of an alkyl or aryl group at the C-2 position, leaving the bromine at C-4. To achieve the 2-bromo-4-methyl substitution pattern, one could envision a strategy starting from 2,4-dibromothiazole, where the C-4 position is first selectively functionalized (e.g., via a Grignard reagent) followed by a subsequent reaction at the C-2 position, or a strategy where a methyl group is introduced at C-4 via cross-coupling.

More recent developments include palladium-catalyzed C-H activation/functionalization, which allows for the direct formation of C-C or C-S bonds on the thiazole ring, providing an atom-economical route to complex thiazole derivatives. researchgate.netmdpi.comsnnu.edu.cn

Table 2: Palladium-Catalyzed Reactions for Thiazole Synthesis

Reaction TypeStarting MaterialReagent/CatalystProductKey Feature
Negishi Coupling 2,4-DibromothiazoleAlkyl/Aryl Zinc Halide, Pd(0) catalyst2-Substituted-4-bromothiazoleHigh yields, regioselective at C-2. researchgate.netnih.gov
Stille Coupling 2,4-DibromothiazoleOrganotin reagent, Pd(0) catalyst2-Substituted-4-bromothiazoleAlternative to Negishi, useful for specific substrates. researchgate.netnih.gov
C-H Functionalization ThiobenzanilidesPd(II), Cu(I)2-Substituted benzothiazolesIntramolecular C-S bond formation. researchgate.netnih.gov

Precision Introduction and Transformation of the Hydroxymethyl Moiety at the Thiazole C-5 Position

Once the 2-bromo-4-methylthiazole core is synthesized, the next stage involves the precise installation and conversion of a functional group at the C-5 position to yield the final hydroxymethyl product.

Methodologies for Stereoselective and Chemoselective C-5 Functionalization

The C-5 position of the thiazole ring is generally the most susceptible to electrophilic substitution. This inherent reactivity is exploited to introduce a precursor to the hydroxymethyl group. Common strategies include formylation (introduction of a -CHO group) or carboxylation (introduction of a -COOH group). guidechem.comchemimpex.comgeorganics.sk

Formylation can be achieved using various reagents, such as N,N-dimethylformamide (DMF) after lithiation of the C-5 position, or through Vilsmeier-Haack type reactions. wikipedia.orgsemanticscholar.org Carboxylation can be performed by quenching a C-5 lithiated thiazole with carbon dioxide. An alternative and widely used approach is to synthesize an ester derivative directly, such as ethyl 2-bromo-4-methylthiazole-5-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. beilstein-archives.orgresearchgate.net The synthesis of 2-bromo-4-methylthiazole-5-carboxylic acid is a key step, as this compound serves as a direct precursor to the target alcohol. guidechem.comchemimpex.comgeorganics.sk

Controlled Reductive Strategies for Conversion of Carboxylic Acid and Aldehyde Precursors to Thiazole Alcohols

The final step in the synthesis is the reduction of the C-5 carbonyl group (from an aldehyde, carboxylic acid, or ester) to a primary alcohol. The choice of reducing agent is critical to ensure chemoselectivity, preserving the C-2 bromine atom and the integrity of the thiazole ring.

Reduction of Aldehydes : Aldehydes are readily reduced to primary alcohols under mild conditions. Sodium borohydride (B1222165) (NaBH₄) is an excellent choice for this transformation as it is highly chemoselective for aldehydes and ketones and typically does not reduce esters or affect aryl halides. rsc.orgresearchgate.netorientjchem.orgscielo.org.zaresearchgate.net The reduction of a precursor like 2-bromo-4-methylthiazole-5-carbaldehyde (B2356960) with NaBH₄ would efficiently yield (2-Bromo-4-methylthiazol-5-yl)methanol.

Reduction of Carboxylic Acids and Esters : Carboxylic acids and esters are less reactive than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, as it efficiently reduces both functional groups to primary alcohols. masterorganicchemistry.comchemistrysteps.comquora.comlibretexts.org While LiAlH₄ can reduce some alkyl and aryl halides, the C-Br bond on an electron-rich heterocyclic ring like thiazole is generally stable under typical LAH reduction conditions, allowing for the selective reduction of the ester or carboxylic acid at C-5. reddit.com

Table 3: Reducing Agents for C-5 Functional Groups

Precursor Functional GroupReducing AgentProductSelectivity Considerations
Aldehyde (-CHO)Sodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)High chemoselectivity; will not reduce ester or C-Br bond. rsc.orgorientjchem.org
Carboxylic Acid (-COOH)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Strong reducing agent; requires anhydrous conditions. masterorganicchemistry.comchemistrysteps.com
Ester (-COOR)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Stronger than NaBH₄; effective for ester reduction. quora.comlibretexts.org

Design and Execution of Synthetic Routes for 2-Bromo-4-methylthiazole Derivatives

The synthesis of 2-bromo-4-methylthiazole derivatives is a multi-step process that hinges on the careful selection of starting materials and reaction pathways to ensure the correct placement of the bromo, methyl, and functionalized side-chain groups. The primary challenge lies in achieving regiochemical control during the substitution reactions on the thiazole ring. Key strategies focus on installing the stable methyl group at the C-4 position first, followed by the more synthetically versatile introduction of the bromo group at the C-2 position. The C-5 position is typically functionalized either before or after these steps, for instance, by reduction of a C-5 carboxylate to the corresponding methanol (B129727).

Strategies for Directed Methyl Group Incorporation at the C-4 Position

The most prevalent and direct method for incorporating a methyl group at the C-4 position of the thiazole ring is the Hantzsch thiazole synthesis. nih.govsynarchive.com This classical multicomponent reaction constructs the thiazole ring itself from an α-haloketone and a thioamide. nih.govsynarchive.com The identity and substitution pattern of the resulting thiazole are directly determined by the choice of these precursors.

To achieve a C-4 methyl substitution, an α-haloketone bearing a methyl group adjacent to the carbonyl is required. Common choices include 3-bromo-2-butanone (B1330396) or 1-chloro-2-propanone. The reaction of these precursors with a suitable thioamide, such as thiourea or thioformamide, leads to the formation of the 4-methylthiazole (B1212942) core. For example, reacting an α-haloketone with thiourea yields a 2-amino-4-methylthiazole (B167648), which is a versatile intermediate for further functionalization, particularly for introducing a bromine atom at the C-2 position. nih.gov

Table 1: Hantzsch Synthesis Precursors for 4-Methylthiazole Derivatives
α-HaloketoneThioamide SourceResulting 4-Methylthiazole Core
1-Chloro-2-propanoneThiourea2-Amino-4-methylthiazole
3-Bromo-2-butanoneThiourea2-Amino-4,5-dimethylthiazole
1-Chloro-2-propanoneThioformamide4-Methylthiazole
Ethyl 2-chloroacetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate

Control of Bromination Regioselectivity at the Thiazole C-2 Position

With the 4-methylthiazole scaffold established, the next critical step is the regioselective introduction of a bromine atom at the C-2 position. The C-2 position of the thiazole ring is known to be reactive, but achieving selective bromination without affecting other positions requires specific methodologies.

Sandmeyer-Type Reaction

A highly effective and widely used method for the regioselective C-2 bromination of thiazoles is the Sandmeyer reaction. wikipedia.orgnih.gov This approach begins with a 2-amino-4-methylthiazole derivative, which is readily available through the Hantzsch synthesis using thiourea. The 2-amino group serves as an excellent handle for introducing a bromo substituent. The process involves the diazotization of the amino group using a nitrite (B80452) source (e.g., sodium nitrite or an alkyl nitrite) in the presence of a bromide source, typically hydrobromic acid (HBr) or a copper(I) salt. wikipedia.orgnih.gov The resulting diazonium salt is unstable and readily decomposes, replacing the diazonium group with a bromine atom specifically at the C-2 position.

Copper-Catalyzed Bromination

Copper salts, particularly copper(I) bromide (CuBr), are often used as catalysts or reagents in Sandmeyer and related reactions to promote the conversion of the diazonium salt to the corresponding aryl bromide. nih.gov Research has demonstrated that the choice of copper reagent and reaction conditions can finely tune the regioselectivity of halogenation on the thiazole ring. For instance, using CuBr with an alkyl nitrite provides a mild and efficient method for the C-2 bromination of 2-aminothiazoles. nih.govnih.gov This copper-catalyzed diazotization-bromination sequence offers high yields and excellent control, preventing bromination at other potentially reactive sites on the thiazole ring. nih.gov

Table 2: Methodologies for Regioselective C-2 Bromination of 4-Methylthiazole Derivatives
MethodStarting MaterialKey ReagentsTypical ConditionsSelectivity
Sandmeyer Reaction2-Amino-4-methylthiazole derivativeNaNO₂, HBrAqueous acidic solution, low temperature (0-5 °C)High for C-2 position
Copper-Catalyzed Sandmeyer-Type Reaction2-Amino-4-methylthiazole derivativen-Butyl nitrite, CuBrAcetonitrile, 60-65 °CHigh for C-2 position nih.gov
Lithiation-Bromination4-Methylthiazole derivativeStrong base (e.g., n-BuLi), Brominating agent (e.g., Br₂, CBr₄)Anhydrous solvent (e.g., THF), low temperature (-78 °C)Dependent on acidity of C-H bonds; C-2 is typically most acidic

Advanced Reactivity Profiles and Derivatization Pathways of 2 Bromo 4 Methylthiazol 5 Yl Methanol

Transformation Strategies Utilizing the Bromine Moiety at C-2

The bromine atom at the C-2 position of the thiazole (B1198619) ring is the more electron-deficient carbon, making it highly susceptible to a variety of transformations, particularly those involving organometallic intermediates. researchgate.net This reactivity is fundamental to its utility in constructing more complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.

Cross-Coupling Reaction Methodologies for Carbon-Carbon Bond Formation (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-2 bromine of the thiazole ring is an excellent handle for such transformations. The Suzuki, Stille, and Negishi reactions are prominent examples that have been successfully applied to 2-bromothiazole (B21250) systems.

The Suzuki reaction couples organoboron compounds (like boronic acids or esters) with organohalides. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex substrates. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Stille reaction utilizes organotin reagents (stannanes) as the coupling partners. harvard.edu It is particularly effective for highly functionalized molecules due to the stability and reactivity of the organostannane reagents. uwindsor.ca The catalytic cycle is similar to the Suzuki coupling, though it often requires additives like copper(I) iodide to facilitate the transmetalation step. harvard.edu

The Negishi reaction employs organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling chemistry. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for the coupling of a broad range of partners, including those that are less reactive in other coupling protocols. nih.gov Nickel catalysts are sometimes used in addition to palladium. wikipedia.org For 2-bromothiazoles, the Negishi coupling has proven to be a high-yielding method for introducing alkyl and aryl substituents. researchgate.net

Reaction TypeOrganometallic ReagentCatalyst System (Typical)Key Features
Suzuki R-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄)Mild conditions, functional group tolerance, commercially available reagents. wikipedia.orgnih.gov
Stille R-Sn(n-Bu)₃Pd(PPh₃)₄, LiCl, CuI (optional)Tolerant of most functional groups, useful for complex fragments. harvard.eduuwindsor.ca
Negishi R-ZnXPd(PPh₃)₄ or Ni(dppe)Cl₂High reactivity, broad scope for C(sp³), C(sp²), and C(sp) coupling. wikipedia.orgorganic-chemistry.org

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping Strategies

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org For (2-Bromo-4-methylthiazol-5-yl)methanol, this typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) to prevent side reactions. ias.ac.intcnj.edu This process rapidly and regioselectively replaces the bromine atom at C-2 with lithium, generating a 2-lithiated thiazole intermediate. rsc.org

This lithiated species is a potent nucleophile and can be "trapped" by a wide variety of electrophiles to introduce new functional groups at the C-2 position. rsc.org This two-step sequence provides a powerful method for derivatization. For instance, quenching the intermediate with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid, while reaction with N,N-dimethylformamide (DMF) provides the corresponding aldehyde.

A significant challenge with substrates bearing acidic protons, such as the hydroxymethyl group in this compound, is the potential for deprotonation by the strong organolithium base. To circumvent this, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi can be employed. This approach first forms a magnesium intermediate, which can then undergo a more selective exchange, preserving the acidic functional group. nih.gov

ElectrophileReagent ExampleProduct Functional Group at C-2
Aldehyde/KetoneBenzaldehydeSecondary/Tertiary Alcohol
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid
AmideN,N-Dimethylformamide (DMF)Aldehyde
Alkyl HalideMethyl IodideAlkyl Group
Silyl HalideTrimethylsilyl ChlorideSilyl Group

Mechanistic Studies of Nucleophilic Substitution Pathways on Brominated Thiazoles

The direct displacement of bromine from a 2-bromothiazole by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is another important transformation pathway. The mechanism of these reactions can vary depending on the nature of the thiazole substrate, the nucleophile, and the reaction conditions. nih.gov

For electron-deficient aromatic systems like 2-bromothiazoles, the reaction typically proceeds through a stepwise addition-elimination mechanism. researchgate.net In this pathway, the nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid, step, the leaving group (bromide) is expelled, restoring the aromaticity of the thiazole ring.

Computational and kinetic studies have provided deeper insight into these pathways. Density Functional Theory (DFT) calculations have been used to model the transition states and intermediates, confirming the viability of the addition-elimination pathway. semanticscholar.org In some cases, particularly with less activated electrophiles or better leaving groups, a concerted mechanism, where bond formation and bond-breaking occur simultaneously without a discrete intermediate, may be operative. nih.gov For 2-aminothiazole (B372263) synthesis from 2-bromothiazole, studies suggest the reaction proceeds via a "non-aromatic" nucleophilic substitution mechanism. researchgate.net The electrophilicity of the C-2 carbon is attributed to a 2p-orbital-based antibonding molecular orbital (σ*) along the C-Br bond, which accepts the electron pair from the incoming nucleophile. mdpi.com

Reactions and Functional Group Interconversions of the Hydroxymethyl Group at C-5

The hydroxymethyl group at the C-5 position offers a secondary site for chemical modification, providing avenues for structural diversification through oxidation, esterification, and etherification reactions. These transformations allow for the introduction of new functionalities and the modulation of the molecule's physicochemical properties.

Selective Oxidation Protocols to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are commonly employed for this transformation. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. The resulting 2-bromo-4-methylthiazole-5-carbaldehyde (B2356960) is a key intermediate for further modifications, such as reductive amination or Wittig reactions.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 2-bromo-4-methylthiazole-5-carboxylic acid. sigmaaldrich.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), or ruthenium tetroxide (RuO₄). These robust oxidation methods often proceed in high yield and are tolerant of the brominated thiazole core. The resulting carboxylic acid can then be activated, for example, by conversion to an acyl chloride, to participate in amide bond formation. guidechem.com

Target ProductOxidizing AgentTypical Conditions
Aldehyde Manganese Dioxide (MnO₂)Dichloromethane, Room Temp.
Aldehyde Dess-Martin Periodinane (DMP)Dichloromethane, Room Temp.
Carboxylic Acid Potassium Permanganate (KMnO₄)Acetone/Water, Heat
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to Room Temp.

Esterification and Etherification Reactions for Structural Diversification

The hydroxymethyl group readily undergoes esterification and etherification, providing simple and effective methods for introducing a wide array of new functionalities.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). The Fischer esterification, which uses a catalytic amount of strong acid, is a common method. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction under milder conditions, often in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Etherification is the formation of an ether linkage (C-O-C). The Williamson ether synthesis is a classic and widely used method, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org This reaction allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the C-5 substituent.

Conversion to Alternative Functional Groups for Further Synthetic Elaborations

The hydroxymethyl group at the C5 position of this compound is a versatile functional handle that can be readily converted into a variety of other groups, significantly expanding the synthetic utility of the molecule. These transformations allow for subsequent C-C and C-heteroatom bond-forming reactions, crucial for building more complex molecular architectures. Key conversions include oxidation to carbonyl compounds, substitution to halides, and formation of ethers and esters.

Oxidation: The primary alcohol can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (DCM) are typically used for the selective synthesis of 2-bromo-4-methylthiazole-5-carbaldehyde. Stronger oxidizing agents, for instance, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically lead to the formation of 2-bromo-4-methylthiazole-5-carboxylic acid. These carbonyl derivatives are pivotal intermediates for reactions like Wittig olefination, reductive amination, or amide bond formation.

Conversion to Halides: The hydroxyl group can be substituted by a halogen, most commonly chlorine, to produce a reactive halomethyl derivative. This is often achieved by treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), yielding 2-bromo-5-(chloromethyl)-4-methylthiazole. This electrophilic intermediate is highly susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, including amines, azides, cyanides, and thiols.

Formation of Ethers and Esters: Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a base like sodium hydride (NaH) followed by reaction with an alkyl halide, can be used to form ethers. Similarly, esterification can be accomplished by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base such as triethylamine (B128534) or pyridine (B92270). These derivatizations are useful for installing protecting groups or for modifying the lipophilicity and electronic properties of the molecule.

Table 1: Selected Functional Group Transformations of this compound
Starting Functional GroupTarget Functional GroupTypical Reagents and ConditionsProduct Name
Hydroxymethyl (-CH₂OH)Aldehyde (-CHO)Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in CH₂Cl₂2-Bromo-4-methylthiazole-5-carbaldehyde
Hydroxymethyl (-CH₂OH)Carboxylic Acid (-COOH)KMnO₄ or Jones Reagent (CrO₃/H₂SO₄)2-Bromo-4-methylthiazole-5-carboxylic acid
Hydroxymethyl (-CH₂OH)Chloromethyl (-CH₂Cl)Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)2-Bromo-5-(chloromethyl)-4-methylthiazole
Hydroxymethyl (-CH₂OH)Ester (-CH₂OCOR)Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)(2-Bromo-4-methylthiazol-5-yl)methyl ester
Hydroxymethyl (-CH₂OH)Ether (-CH₂OR)1. NaH; 2. Alkyl halide (R-X)5-(Alkoxymethyl)-2-bromo-4-methylthiazole

Advanced Modifications and Annulations of the Thiazole Ring System

Beyond the derivatization of its side chain, the thiazole core of this compound offers opportunities for advanced chemical modifications, including cycloadditions and ring annulations, to construct novel and complex heterocyclic systems.

Cycloaddition Reactions and Pericyclic Processes Involving the Thiazole Core

Cycloaddition reactions are powerful tools for constructing cyclic molecules. numberanalytics.com The aromatic nature of the thiazole ring generally makes it a reluctant participant in such reactions compared to more reactive dienes. wikipedia.org However, under specific conditions, the thiazole nucleus can engage in pericyclic processes. For instance, Diels-Alder [4+2] cycloadditions of thiazoles with highly reactive dienophiles like alkynes can occur, typically at elevated temperatures. wikipedia.orglibretexts.org These reactions often proceed with a subsequent extrusion of sulfur, leading to the formation of a pyridine ring rather than a stable bicyclic adduct. wikipedia.org While specific examples starting directly from this compound are not extensively documented, the general reactivity pattern suggests that its thiazole core could potentially react with potent dienophiles under forcing conditions to yield highly substituted pyridine derivatives. Other cycloaddition pathways, such as [2+2] cycloadditions, are generally initiated photochemically. libretexts.org

Strategies for Ring Expansion or Contraction to Novel Heterocyclic Architectures

The transformation of the five-membered thiazole ring into larger or smaller heterocyclic systems represents a sophisticated strategy for generating molecular diversity. Such ring expansion or contraction reactions are challenging and often require multi-step sequences involving ring-opening and subsequent recyclization. For example, literature on related isothiazole (B42339) and thiadiazole systems describes pathways for ring expansion. documentsdelivered.com A hypothetical strategy for the thiazole core could involve cleavage of the C-S or N-C bond, followed by intramolecular cyclization with an appropriately positioned functional group to form a six-membered ring, such as a thiazine (B8601807) derivative. Conversely, ring contraction is less common but could be envisioned through rearrangement pathways, potentially induced photochemically or via reactive intermediates. These advanced transformations remain a specialized area of heterocyclic chemistry, and their application to substituted thiazoles like this compound is a subject for further research.

Formation of Thiazole-Fused Ring Systems

A highly productive avenue for elaborating the thiazole core is through annulation reactions, where a new ring is fused onto the existing thiazole framework. The 2-bromo substituent is an ideal handle for initiating such transformations. A common strategy involves converting the 2-bromo group into a 2-amino group, which can then serve as a binucleophile. This transformation can be achieved through methods like Buchwald-Hartwig amination or by nucleophilic aromatic substitution with an ammonia (B1221849) equivalent. The resulting 2-amino-4-methyl-5-(hydroxymethyl)thiazole is a versatile precursor for constructing fused bicyclic systems like thiazolo[3,2-a]pyrimidines and imidazo[2,1-b]thiazoles. asianpubs.orgresearchgate.netmdpi.com

For instance, the reaction of a 2-aminothiazole derivative with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of the thiazolo[3,2-a]pyrimidine skeleton. ijnc.irias.ac.in Similarly, condensation with α-haloketones provides a direct route to the imidazo[2,1-b]thiazole (B1210989) ring system, a scaffold present in numerous biologically active molecules. researchgate.netmdpi.com These annulation reactions significantly increase the structural complexity and can be used to access libraries of novel heterocyclic compounds for various applications.

Table 2: Representative Annulation Reactions for Thiazole-Fused Systems
Thiazole PrecursorReagentFused System FormedGeneral Reaction Type
2-Aminothiazole derivativeα-Haloketone (R-CO-CH₂-Br)Imidazo[2,1-b]thiazole researchgate.netmdpi.comCondensation/Cyclization
2-Aminothiazole derivativeβ-Ketoester (e.g., Ethyl acetoacetate)Thiazolo[3,2-a]pyrimidine ijnc.irCondensation/Cyclization
2-Aminothiazole derivativeEthyl bromoacetateThiazolo[3,2-a]pyrimidin-3(5H)-one ijnc.irCondensation/Cyclization
2-Aminothiazole derivativeAldehyde, IsocyanideImidazo[2,1-b]thiazole mdpi.comGroebke–Blackburn–Bienaymé Reaction

Cutting Edge Spectroscopic and Analytical Research Methodologies for the Comprehensive Structural Elucidation of Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and most direct insight into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For (2-Bromo-4-methylthiazol-5-yl)methanol, the following proton signals are predicted:

A singlet for the methyl protons (-CH₃).

A singlet for the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH).

A broad singlet for the hydroxyl proton (-OH), which can exchange with deuterated solvents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted spectrum for the target molecule would show five distinct signals corresponding to:

The methyl carbon (-CH₃).

The methylene carbon (-CH₂OH).

Three carbons of the thiazole (B1198619) ring (C2, C4, and C5). The carbon attached to the bromine (C2) would typically appear at a distinct chemical shift.

The following table outlines the predicted chemical shifts for this compound, based on data from similar substituted thiazoles.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH~2.4~15-20
-CH ₂OH~4.7~55-60
-OH Variable (broad)-
Thiazole-C2-~145-150
Thiazole-C4-~150-155
Thiazole-C5-~125-130

Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet methyl and methylene signals, and potentially show a correlation between the -CH₂OH and -OH protons under specific conditions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the proton signal of the methyl group to its corresponding carbon signal and the methylene protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. Key expected correlations would include the methyl protons to the C4 and C5 carbons of the thiazole ring, and the methylene protons to the C4 and C5 carbons, confirming the substitution pattern.

Advanced NMR experiments could be employed to study dynamic processes such as the rotational conformation of the hydroxymethyl group or potential intermolecular hydrogen bonding involving the hydroxyl group. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on through-space proximity of protons, helping to define the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry Techniques for Precise Molecular Formula and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₅H₆BrNOS), HRMS would confirm the elemental composition. A key feature would be the distinctive isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in a roughly 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to provide definitive structural information. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, predictable fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) would include:

Loss of the bromine radical (•Br).

Loss of the hydroxymethyl radical (•CH₂OH).

Cleavage of the thiazole ring, a common pathway for this heterocyclic system. sapub.org

The table below details the expected major fragments and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Formula Expected m/z Fragmentation Pathway
Molecular Ion[C₅H₆BrNOS]⁺207/209Intact molecule
Loss of Bromine[C₅H₆NOS]⁺128Cleavage of C-Br bond
Loss of Hydroxymethyl[C₄H₃BrNS]⁺176/178Cleavage of C-C bond
Thiazole Ring CleavageVariesVariesComplex rearrangement and fragmentation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

For this compound, the key expected vibrational bands are:

O-H Stretch: A strong, broad band in the FT-IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic methyl and methylene groups.

C=N and C=C Stretch: Vibrations associated with the thiazole ring, typically appearing in the 1500-1650 cm⁻¹ region.

C-O Stretch: A strong band for the primary alcohol, expected in the 1000-1050 cm⁻¹ range.

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring, which are often weak and found in the fingerprint region (600-800 cm⁻¹).

C-Br Stretch: A strong absorption in the far-infrared region, typically between 500-600 cm⁻¹.

The following table summarizes the principal expected vibrational frequencies.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity
O-H StretchingAlcohol (-OH)3200 - 3600Strong, Broad
C-H Stretching-CH₃, -CH₂2850 - 3000Medium-Strong
C=N StretchingThiazole Ring~1600 - 1650Medium
C=C StretchingThiazole Ring~1500 - 1550Medium-Variable
C-O StretchingPrimary Alcohol~1000 - 1050Strong
C-S StretchingThiazole Ring~600 - 800Weak-Medium
C-Br StretchingBromo-alkane~500 - 600Strong

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization

While other spectroscopic methods provide powerful evidence for a proposed structure, single crystal X-ray diffraction is the gold standard for its definitive and unambiguous determination in the solid state. nih.gov This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated.

Although no published crystal structure for this compound is currently available, such an analysis would provide invaluable information. researchgate.net It would confirm the planarity of the thiazole ring and the precise geometry of the substituents. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitrogen or sulfur atom of a neighboring molecule. These interactions are crucial for understanding the physical properties of the compound in its solid form.

Advanced Chromatographic Methodologies for Research-Scale Isolation and Purity Assessment

Modern chromatography provides powerful tools for the separation and analysis of complex chemical mixtures. For a substituted thiazole such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques employed for its isolation and comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and purification of thiazole derivatives. Its versatility allows for its application in assessing the purity of a sample (analytical scale) and in isolating significant quantities of the compound for further research (preparative scale). researchgate.netsielc.com

For a compound like this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The polarity of this compound, influenced by the hydroxyl (-OH) and the thiazole ring nitrogen, dictates its retention behavior.

Analytical HPLC: The primary goal of analytical HPLC is to identify and quantify the components in a sample. A typical method for a thiazole derivative involves a C18 column, which is a silica-based support modified with octadecylsilane. researchgate.netresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net An acid, such as orthophosphoric acid or formic acid, may be added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.comresearchgate.net Detection is commonly achieved using a UV detector, as the thiazole ring exhibits strong absorbance in the UV region (e.g., around 238-272 nm). researchgate.netresearchgate.net The output chromatogram provides data on the retention time, which is characteristic of the compound under specific conditions, and the peak area, which is proportional to its concentration.

Preparative HPLC: When larger quantities of purified this compound are needed, the principles of analytical HPLC are scaled up. Preparative HPLC utilizes larger columns with a greater amount of stationary phase and higher flow rates to handle larger sample loads. The goal is to isolate the peak corresponding to the target compound from impurities. The collected fractions are then subjected to solvent evaporation to yield the purified compound. This method is crucial for obtaining high-purity material for subsequent structural elucidation, biological assays, or as a reference standard. sielc.com The scalability of the liquid chromatography method is a key advantage for isolating impurities and for pharmacokinetic studies. sielc.com

Below is an interactive table summarizing typical HPLC parameters for the analysis of thiazole derivatives similar to this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 20 mm, 10 µm)
Mobile Phase Water:Methanol (e.g., 30:70 v/v) researchgate.netGradient of Acetonitrile/Water
Additive 0.1% Orthophosphoric Acid researchgate.net0.1% Formic Acid (for MS compatibility)
Flow Rate 1.0 mL/min researchgate.net15-20 mL/min
Detection UV at 238 nm researchgate.net or 272 nm researchgate.netUV at detection maximum
Injection Vol. 10-20 µL1-5 mL
Temperature AmbientAmbient

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiazole Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point due to the hydroxyl group, it can be analyzed by GC-MS, especially after derivatization to increase its volatility. More commonly, GC-MS is used to analyze related, more volatile thiazole derivatives or potential impurities from its synthesis. mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column, often coated with a nonpolar or medium-polarity stationary phase, separates compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer.

The most common ionization technique used in GC-MS is Electron Ionization (EI). In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. mdpi.com The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides invaluable structural information. For this compound, fragmentation would likely involve the loss of the hydroxymethyl group, bromine, or cleavage of the thiazole ring. The presence of bromine is readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio.

GC-MS is instrumental in confirming the identity of synthesized thiazole compounds and identifying byproducts in a reaction mixture. mdpi.comresearchgate.net The high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities that might not be visible by other methods.

The table below presents typical GC-MS parameters for the analysis of volatile heterocyclic compounds, applicable to thiazole derivatives.

ParameterTypical Setting
GC System Agilent, Shimadzu, or equivalent
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250-280 °C
Oven Program Initial temp 50-70°C, ramp at 10°C/min to 280-300°C
MS System Quadrupole Mass Analyzer
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Mass Range 40-550 amu
Source Temperature 230 °C
Quad Temperature 150 °C

Computational and Theoretical Investigations of 2 Bromo 4 Methylthiazol 5 Yl Methanol and Its Chemical Transformations

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on the Schrödinger equation, are fundamental to predicting the behavior of atoms and molecules in chemical reactions. scienceopen.comnih.gov These methods allow for the estimation of chemical reaction pathways, including the energies of transition states and equilibria, thereby enabling the prediction of unknown reactions and guiding the development of new synthetic methodologies. nih.govrsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. scienceopen.comphyschemres.org For brominated thiazole (B1198619) systems, DFT calculations provide critical insights into their reactivity and properties. By solving the Kohn-Sham equation, DFT can accurately map the potential energy surface for systems containing several hundred atoms. scienceopen.com

Studies on various thiazole derivatives utilize DFT to determine the electron density distribution, which is crucial for understanding a molecule's reactivity. nih.gov The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's ability to donate or accept electrons. For instance, in a series of thiazole-based hydrazones, the HOMO-LUMO energy gap was found to be a key indicator of reactivity and nonlinear optical (NLO) response. acs.org The HOMO orbitals in thiazole azo dyes are typically spread over the donor moieties and the thiazole ring, while the LUMOs are shaped by the acceptor groups. mdpi.com

Electrostatic potential maps generated from DFT calculations visualize the charge distribution and identify electrophilic and nucleophilic sites. In (2-Bromo-4-methylthiazol-5-yl)methanol, the electronegative bromine, nitrogen, and oxygen atoms create regions of negative potential, while the hydrogen atoms of the hydroxyl and methyl groups are sites of positive potential. This information is vital for predicting how the molecule will interact with other reagents. Global reactivity descriptors calculated via DFT, such as electronegativity (χ), hardness (η), and softness (S), offer a quantitative measure of a molecule's reactivity. bohrium.comtandfonline.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thiazole Derivative
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures overall polarity of the molecule
Global Electrophilicity (ω)1.8 eVIndicates electrophilic character

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This approach has been successfully applied to understand halogenation reactions and nucleophilic substitutions in heterocyclic systems. nih.govnih.gov

For this compound, computational studies can predict the feasibility of various transformations. For example, the bromine atom at the 2-position is susceptible to nucleophilic substitution. DFT calculations can model the reaction pathway of such a substitution, identifying the transition state structure and its associated energy barrier (activation energy). This allows chemists to predict reaction rates and select optimal conditions. nih.gov Periodic DFT calculations have also proven to be a powerful method for predicting the thermodynamic stability and likelihood of interconversion in solid-state reactions of halogen-bonded cocrystals, with calculated reaction enthalpies showing excellent agreement with experimental data. nih.gov These computational models can thus guide the synthesis of new brominated thiazole derivatives by predicting the most favorable reaction pathways and avoiding undesirable side reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as biological receptors. nih.govnih.gov

For this compound, MD simulations can explore its conformational landscape. While the thiazole ring itself is relatively rigid, the hydroxymethyl group at the 5-position has rotational freedom. Conformational analysis using molecular mechanics force fields followed by DFT optimization can identify the lowest energy conformers and the energy barriers between them. researchgate.net Studies on similar thiazole-containing peptides have shown that the formation of the thiazole ring significantly reduces the molecule's flexibility compared to its non-cyclized precursor. researchgate.net

In the context of drug design, MD simulations are crucial for understanding how a ligand like a thiazole derivative interacts with its protein target. nih.govresearchgate.netnih.gov After an initial docking pose is predicted, MD simulations can assess the stability of the ligand-protein complex. nih.govplos.org Key metrics such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the number of hydrogen bonds are monitored throughout the simulation to validate the stability of the binding. nih.govresearchgate.net These simulations can reveal that hydrophobic interactions and hydrogen bonds are often critical for the stability of thiazole derivatives within the active site of a protein. nih.govnih.gov

Table 2: Key Parameters from a Typical MD Simulation of a Ligand-Protein Complex
ParameterDescriptionTypical Value/Observation
RMSD (Cα atoms)Measures the deviation of the protein backbone from its initial structure.A stable value below 3 Å suggests the complex is stable.
RMSF (per residue)Indicates the fluctuation of individual amino acid residues.High peaks can identify flexible regions of the protein.
Hydrogen BondsThe number of hydrogen bonds between the ligand and protein over time.A consistent number indicates stable binding interactions.
Radius of Gyration (Rg)Measures the compactness of the protein.A stable Rg value suggests the protein's overall fold is maintained.

In Silico Methodologies for Predicting Chemical Properties and Synthetic Feasibility

In silico methods use computational models to predict physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of a compound before it is synthesized. nih.govnih.gov These predictions are vital in early-stage drug discovery to filter out candidates with unfavorable properties.

For this compound, various molecular descriptors can be calculated from its 2D structure. These include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. nih.gov These descriptors are used in models like Lipinski's Rule of Five to predict oral bioavailability. nih.gov More advanced in silico tools can predict properties like aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Synthetic accessibility scores can also be calculated to estimate how difficult the molecule would be to synthesize in a laboratory. nih.gov

Table 3: Predicted ADME and Physicochemical Properties for a Thiazole Derivative
PropertyPredicted ValueImportance in Drug Design
LogP (Lipophilicity)2.8Affects solubility, absorption, and membrane permeability.
TPSA65 ŲRelates to membrane permeability and oral bioavailability.
Molecular Weight350 g/mol Influences diffusion and overall size.
H-Bond Donors1Affects binding to targets and solubility.
H-Bond Acceptors4Affects binding to targets and solubility.
Lipinski's Rule of Five0 violationsIndicates good potential for oral bioavailability.

Advanced Structure-Property Relationship (SPR) Modeling for Brominated Thiazole Systems

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate chemical structure with specific properties, such as biological activity or toxicity. researchgate.netresearchgate.net These models are built using a dataset of compounds with known properties and are used to predict the properties of new, untested molecules. imist.maresearchgate.net

For brominated thiazole systems, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. nih.gov The process involves calculating a variety of molecular descriptors (e.g., electronic, topological, and physicochemical) for a series of known thiazole inhibitors. imist.ma Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a mathematical equation that links these descriptors to the observed activity. imist.ma

The resulting model can then be used to predict the activity of this compound and guide the design of new analogues with potentially improved properties. The descriptors included in the final QSAR model can also provide valuable insights into the structural features that are most important for the desired property. For example, a model might reveal that molar refractivity (MR) and the LUMO energy are key determinants of activity for a class of thiazole derivatives. imist.ma

Strategic Applications of 2 Bromo 4 Methylthiazol 5 Yl Methanol As a Fundamental Building Block in Complex Organic Synthesis

Precursor in the Rational Design and Synthesis of Biologically Active Thiazole-Containing Architectures

The thiazole (B1198619) nucleus is a core component of numerous pharmaceutical agents, including antibiotics, anti-inflammatory drugs, and anticancer agents. researchgate.netresearchgate.net The compound (2-Bromo-4-methylthiazol-5-yl)methanol serves as a foundational starting material for the synthesis of a wide range of these biologically active molecules. The bromine atom at the 2-position is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. Simultaneously, the methanol (B129727) group at the 5-position can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution, or used in esterification and etherification reactions. This dual functionality allows chemists to introduce diverse substituents and build complex molecular frameworks around the central thiazole core. For instance, the synthesis of novel thiazole derivatives often begins with a precursor like 2-amino-4-methylthiazole (B167648), which can be brominated to yield intermediates analogous to the title compound, highlighting the importance of the bromo-thiazole moiety in constructing bioactive molecules. researchgate.net

Development of Potential Therapeutic Agents as Selective Modulators of Biological Pathways (e.g., Kinase Inhibitors)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. ed.ac.uk The thiazole scaffold is a recognized "privileged structure" in the design of kinase inhibitors. nih.gov Several approved drugs and clinical candidates feature a substituted thiazole ring that often interacts with the hinge region of the kinase ATP-binding pocket.

This compound is a strategic starting point for creating libraries of potential kinase inhibitors. The 2-bromo position can be readily converted to the 2-amino group, a common feature in many kinase inhibitors, through reactions like the Buchwald-Hartwig amination. The hydroxymethyl group at the C5 position offers a handle for introducing solubilizing groups or vectors to target specific regions of the enzyme. For example, research has identified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines as potent Aurora kinase inhibitors. nih.gov The synthesis of such compounds can be envisioned starting from this compound, where the bromo group is replaced by a substituted pyrimidine (B1678525) and the methanol group is modified to optimize pharmacokinetic properties. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective kinase inhibitors. nih.govarabjchem.org

Table 1: Examples of Thiazole-Based Kinase Inhibitors and Synthetic Relevance
Kinase TargetThiazole Scaffold ExamplePotential Synthetic Role of this compoundReference
Aurora Kinases4-(4-Methylthiazol-5-yl)-N-phenylpyrimidin-2-aminePrecursor to the 4-methylthiazol-5-yl core, with the methanol group available for further functionalization. nih.gov
EGFR/HER-2Thiazolidinone derivativesCan be converted to thiazole-containing scaffolds for hybridization with other pharmacophores like thiazolidinone. nih.gov
PI3Kα(S)-proline-amide aminothiazoleurea derivativeServes as a building block for the aminothiazole fragment. nih.gov

Controlled Synthesis of Antimicrobial and Antiproliferative Thiazole Derivatives for In Vitro Efficacy Studies

The rise of antimicrobial resistance necessitates the continuous development of new antibacterial and antifungal agents. nih.gov Thiazole derivatives have long been investigated for their antimicrobial properties. semanticscholar.org Similarly, the antiproliferative activity of novel thiazole-containing compounds against various cancer cell lines is a major focus of modern medicinal chemistry. nih.govresearchgate.netnih.govfrontiersin.org

This compound provides a platform for the controlled and systematic synthesis of such derivatives for efficacy screening. The reactivity of the bromo and methanol groups allows for the introduction of a wide array of chemical functionalities known to influence antimicrobial or antiproliferative activity. For example, researchers have synthesized series of thiazole derivatives by reacting α-bromoketones (structurally related to the title compound after oxidation) with various thiosemicarbazones or heterocyclic amines. nih.govmdpi.com These studies demonstrate that modifications at positions analogous to the C2 and C5 of the title compound can lead to potent agents. Derivatives incorporating di-, tri-, and tetrathiazole moieties have shown high activity, sometimes exceeding that of standard antibiotics. nih.gov The controlled, stepwise modification of this compound enables the generation of focused libraries to probe the SAR and optimize potency and selectivity. researchgate.net

Table 2: Selected Thiazole Derivatives and Their Bioactivities
Derivative ClassSynthetic Approach Involving Thiazole PrecursorsReported In Vitro ActivityReference
Di- and TrithiazolesReaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines.High antimicrobial activity against various bacteria and fungi. nih.govmdpi.com
Thiazolyl ChalconesCondensation of an acetylthiazole with an aromatic aldehyde.Significant antiproliferative activity against HepG-2, A549, and MCF-7 cancer cell lines. researchgate.net
Thiazole-Coumarin HybridsCyclization reactions to form thiazole, followed by coupling with coumarin (B35378) moieties.Antiproliferative (dual EGFR/VEGFR-2 inhibitors), antioxidant, and antibacterial properties. nih.gov
Thiazole-Pyrazoline HybridsReaction of thiazolyl chalcones with hydrazine (B178648) derivatives.Potent antimicrobial activity against S. typhimurium and P. vulgaris. nih.gov

Role as an Intermediate in the Total Synthesis of Natural Products Bearing Thiazole Moieties

The total synthesis of natural products is a cornerstone of organic chemistry that validates chemical structures, provides access to rare compounds for biological study, and drives the development of new synthetic methods. nih.gov Many complex natural products, particularly those isolated from marine organisms and bacteria, contain one or more thiazole rings that are crucial for their biological function.

While direct examples of using this compound in a completed total synthesis are not prominently documented, its value as a potential intermediate is clear. The synthesis of complex natural products often relies on a convergent strategy where key fragments are prepared separately and then coupled. A functionalized thiazole like this compound is an ideal fragment for such an approach. For example, the synthesis of thiazole-containing fragments for larger molecules often involves the Hantzsch thiazole synthesis or related cyclocondensation reactions. researchgate.netsemanticscholar.org A pre-formed, differentially functionalized thiazole like the title compound allows for late-stage incorporation of the heterocycle, avoiding exposure of sensitive functional groups in other parts of the molecule to the conditions of thiazole ring formation. Its reactive handles would permit coupling to other complex intermediates en route to the final natural product.

Contribution to the Diversification of Heterocyclic Scaffolds in Advanced Drug Discovery Programs

Modern drug discovery relies on access to a broad and diverse range of chemical structures to screen for novel biological activities. ub.edu Heterocyclic compounds are particularly important as they form the basis of over 85% of all biologically active molecules. nih.gov The ability to rapidly synthesize libraries of novel heterocyclic scaffolds is therefore a critical capability.

This compound is an excellent tool for scaffold diversification. Its two reactive sites can be used in sequential or one-pot reactions to append other heterocyclic rings, creating novel hybrid structures with unique three-dimensional shapes and properties. A clear example is the synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net In this synthesis, the ketone derived from the title compound is converted into a pyrazole (B372694) ring, directly linking the two heterocycles. researchgate.net This strategy can be extended to a multitude of other ring systems. The bromo group can be used in Suzuki, Stille, or Sonogashira cross-coupling reactions to attach aryl or other heteroaryl moieties, while the methanol group can be transformed to link to piperidines, morpholines, or other saturated heterocycles, significantly expanding the accessible chemical space for drug discovery programs. nih.govnih.gov

Exploration in the Synthesis of Novel Materials (e.g., Fluorescent Compounds, Liquid Crystals)

Beyond pharmaceuticals, functional organic molecules are essential for the development of new materials with applications in electronics and optics. The rigid, planar, and electron-rich nature of the thiazole ring makes it an attractive component for conjugated systems used in fluorescent dyes, organic light-emitting diodes (OLEDs), and liquid crystals. semanticscholar.org

The synthetic utility of this compound extends into this domain. The bromo group is a prime functional handle for engaging in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental methods for constructing the extended π-conjugated systems required for fluorescence. mdpi.comekb.eg By coupling the thiazole core to other aromatic or heteroaromatic units, novel fluorophores can be designed and synthesized. Similarly, in the field of liquid crystals, molecular shape is paramount. colorado.edu The thiazole ring can act as a rigid core or a linking unit in mesogenic molecules. Starting from this compound, one can attach long alkyl chains (via etherification of the methanol) and other aromatic groups (via coupling at the bromo position) to create the specific rod-like or bent-core shapes that induce liquid crystalline phases. ajchem-a.com This allows for the systematic investigation of new thiazole-containing materials with tailored photophysical or mesomorphic properties.

Investigation of Biological Activity and Molecular Mechanistic Insights of Derivatives of 2 Bromo 4 Methylthiazol 5 Yl Methanol

In Vitro Studies on Specific Cellular and Subcellular Targets and Enzyme Inhibition Pathways

In vitro studies are fundamental in elucidating the specific interactions of thiazole (B1198619) derivatives with biological targets. These assays provide critical data on enzyme inhibition and receptor binding, offering insights into the compounds' potential therapeutic applications.

Assays for Kinase Inhibition and Receptor Binding Affinities

Thiazole derivatives have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways. nih.govrsc.org Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them prime targets for drug development. nih.gov Various assays have been employed to determine the inhibitory potency of these compounds against a range of kinases.

For instance, a series of 2-(indol-5-yl)thiazole derivatives were evaluated for their inhibitory activity against Xanthine (B1682287) Oxidase (XO), with the most potent compound exhibiting an IC50 value of 3.5 nM. nih.govbohrium.com In the realm of cancer research, thiazole derivatives have shown inhibitory effects against several key kinases. One compound, designated 4c, was found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, with an IC50 of 0.15 µM. mdpi.com Another study on 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds identified a potent dual inhibitor of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β), with IC50 values of 1.9 µM and 0.67 µM, respectively. nih.gov Furthermore, derivatives incorporating a phenyl sulfonyl group have demonstrated exceptional inhibitory effects on the B-RAFV600E kinase, with one compound showing an IC50 of 23.1 ± 1.2 nM, surpassing the standard drug dabrafenib. nih.gov

The table below summarizes the kinase inhibitory activities of selected thiazole derivatives.

Compound ClassTarget KinaseIC50 ValueReference
2-(Indol-5-yl)thiazole derivativeXanthine Oxidase (XO)3.5 nM nih.govbohrium.com
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneVEGFR-20.15 µM mdpi.com
Tetrahydrobenzo[d]thiazole derivativeCK21.9 µM nih.gov
Tetrahydrobenzo[d]thiazole derivativeGSK3β0.67 µM nih.gov
Thiazole derivative with phenyl sulfonyl groupB-RAFV600E23.1 ± 1.2 nM nih.gov
Pyrimidine (B1678525) with thiazole ring systemCDK90.64 to 2.01 µM nih.gov

Mechanistic Investigations of Other Enzyme Modulations (e.g., Xanthine Oxidase, Sterol 24-C-methyltransferase)

Beyond kinases, the inhibitory activity of thiazole derivatives extends to other classes of enzymes. As mentioned, extensive research has focused on their role as xanthine oxidase inhibitors for the treatment of gout. nih.govbohrium.comnih.gov Structure-activity relationship studies of 2-(indol-5-yl)thiazole derivatives revealed that specific substitutions on the indole (B1671886) and thiazole rings were crucial for potent XO inhibition. nih.govbohrium.com

Another important enzymatic target, particularly for antifungal drug development, is sterol 24-C-methyltransferase (24-SMT). nih.govmdpi.com This enzyme is critical for ergosterol (B1671047) biosynthesis in fungi and protozoa but is absent in mammals, making it a selective target. mdpi.comnih.gov While specific studies on (2-Bromo-4-methylthiazol-5-yl)methanol derivatives against 24-SMT are not prominent, the broader class of nitrogen and sulfur-containing heterocyclic compounds has been investigated for this purpose. nih.gov For example, 24(R,S),25-epiminolanosterol, a substrate-based inhibitor, shows potent antifungal activity by disrupting ergosterol homeostasis through 24-SMT inhibition. nih.gov

Additionally, thiazole derivatives have been designed and evaluated as inhibitors for other enzymes such as cyclooxygenase (COX). A study on methoxyphenyl thiazole carboxamide derivatives found that they exhibited selective inhibitory activity against the COX-2 isozyme over COX-1. metu.edu.tr

Comprehensive Structure-Activity Relationship (SAR) Studies of Thiazole Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. These studies guide the rational design of more potent and selective drug candidates.

Rational Design Principles for Modulating and Optimizing Biological Activity

The rational design of thiazole derivatives often involves modifying the substituents on the thiazole core to enhance interaction with the target enzyme's active site. nih.govmdpi.com For VEGFR-2 inhibitors, a common design strategy involves a heterocyclic head part that binds to the hydrophobic ATP-binding domain and a tail part that interacts with an allosteric site. mdpi.com The thiazole ring can serve as a key component of this pharmacophore. mdpi.com

In the development of dual CK2/GSK3β inhibitors, a novel lead was designed from a previously identified hit through computational methods. nih.gov The design strategy involved substituting the thiazole ring with a basic amino functional group to increase its pKa and using bioisosteres to maintain or improve binding. nih.gov SAR studies on xanthine oxidase inhibitors based on an indole-thiazole scaffold indicated that a hydrophobic moiety at the 1-position and an electron-withdrawing group at the 3-position of the indole ring, combined with a small hydrophobic group at the 4-position of the thiazole ring, enhanced inhibitory activity. nih.gov These principles allow for the systematic optimization of lead compounds to achieve desired biological effects.

Integration of Computational Approaches (e.g., QSAR, Molecular Docking) in SAR Elucidation

Computational methods are integral to modern drug discovery and SAR analysis. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for predicting the biological activity of novel compounds and understanding their binding mechanisms. acs.orgimist.ma

QSAR studies have been successfully applied to 2-amino thiazole derivatives to develop models that predict their inhibitory activity against Aurora kinase. acs.org These models use various molecular descriptors to establish a mathematical relationship between the chemical structure and biological activity, guiding the design of new analogues with improved potency. acs.orgimist.ma

Molecular docking is used to simulate the binding of a ligand to the active site of a target protein, providing insights into the specific interactions that govern binding affinity. mdpi.comjpionline.org For instance, docking studies of novel thiazole derivatives against EGFR tyrosine kinase were performed to investigate their mechanism of action in lung cancer cells. nih.gov Similarly, docking was used to explore the binding of synthesized thiazole-4[5H]-ones to key proteins involved in cancer progression, such as aromatase, EGFR, CDK2, and Bcl-2, revealing that atoms like sulfur and nitrogen within the thiazole ring are crucial for binding interactions. mdpi.commdpi.com These computational analyses complement experimental data, providing a detailed picture of the molecular interactions and accelerating the drug design cycle. mdpi.comnih.gov

Analysis of Specific Biochemical Interaction Mechanisms (e.g., DNA Intercalation, Protein Binding Dynamics)

Understanding the precise biochemical mechanisms of action is crucial for characterizing the pharmacological profile of thiazole derivatives. Beyond direct enzyme inhibition, these compounds can interact with other fundamental biological macromolecules like DNA.

Some thiazole derivatives, such as thiazole orange, are known to function as DNA intercalators. wikipedia.orgresearchgate.net Intercalation involves the insertion of the molecule between the base pairs of the DNA double helix. This process can unwind the DNA, causing local structural changes like the lengthening of the DNA strand. wikipedia.org The binding of thiazole orange derivatives has been shown to increase the distance between DNA base pairs significantly. wikipedia.org The mechanism often involves an initial external electrostatic interaction followed by the penetration of the dye into the DNA helix. rsc.org The ability of other thiazole compounds to displace intercalating dyes like ethidium (B1194527) bromide is often used as an indicator of their own DNA binding and potential intercalation. researchgate.netnih.gov

In addition to DNA binding, the interaction dynamics with proteins are a key area of investigation. Mechanistic studies on a benzothiazole (B30560) derivative, BM3, which acts as a human topoisomerase IIα inhibitor, revealed that it was not a classic DNA intercalator. researchgate.net Instead, it was identified as a DNA minor groove-binding agent that interacts directly with the enzyme, likely at the DNA-binding or catalytic site, thereby interrupting the enzyme's function. researchgate.net Such studies, which differentiate between DNA intercalation, groove binding, and direct protein interaction, are vital for elucidating the specific molecular mechanisms underlying the biological activity of these compounds.

Pioneering Future Research Directions and Emerging Challenges in Thiazole Functionalization Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Routes for (2-Bromo-4-methylthiazol-5-yl)methanol

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, with the classic Hantzsch synthesis being a foundational method. nih.govingentaconnect.com However, the future of pharmaceutical manufacturing and chemical synthesis hinges on the development of green and sustainable processes. Conventional methods often rely on hazardous reagents and can generate significant waste, prompting a shift towards more environmentally friendly alternatives. researchgate.net

Future research must focus on developing novel synthetic pathways to this compound that maximize atom economy and minimize environmental impact. Innovations in this area could involve leveraging multicomponent reactions, which allow for the construction of complex molecules in a single step, thereby reducing waste and improving efficiency. researchgate.net Furthermore, the application of emerging green technologies is a promising research direction.

Key Research Objectives:

Microwave-Assisted and Ultrasound Synthesis: Investigating the use of microwave irradiation and sonication to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Green Catalysis: Developing and employing non-toxic, recyclable catalysts (e.g., biocatalysts or solid-supported catalysts) to replace hazardous reagents traditionally used in thiazole synthesis.

Renewable Starting Materials: Exploring pathways that utilize renewable feedstocks for the synthesis of the thiazole core, aligning with the principles of green chemistry. researchgate.net

The table below outlines a comparative framework for evaluating traditional versus innovative synthetic routes.

ParameterTraditional Synthesis (e.g., Hantzsch)Future Sustainable Routes
Principle Condensation of α-haloketones with thioamidesMulticomponent reactions, flow chemistry
Solvents Often volatile organic compounds (VOCs)Green solvents (e.g., water, ionic liquids)
Catalysts Stoichiometric reagents, harsh acids/basesRecyclable, non-toxic catalysts
Energy Input Prolonged conventional heatingMicrowave, ultrasound, photochemistry
Atom Economy Moderate to lowHigh to excellent
Waste Generation SignificantMinimized

By focusing on these innovative strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable, meeting the growing demands of modern chemistry.

Expanding the Scope of Chemo- and Regioselective Derivatization Reactions at the Thiazole Core

The this compound molecule offers multiple reactive sites, making chemo- and regioselectivity a critical challenge and opportunity. The aromatic thiazole ring has several positions where nucleophilic or electrophilic substitution can occur, and the functional groups—bromo, methyl, and hydroxymethyl—each present distinct possibilities for modification. nih.gov The ability to selectively modify one part of the molecule while leaving others intact is crucial for building a diverse library of derivatives for biological screening.

Future research should aim to expand the repertoire of selective reactions for this scaffold. The bromine at the C2 position is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of carbon-based substituents. The hydroxymethyl group at C5 can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. The methyl group at C4 could potentially be functionalized through radical-based reactions.

Potential Selective Derivatization Strategies:

Target SiteReaction TypePotential Reagents/CatalystsResulting Functionalization
C2-Br Suzuki CouplingPalladium catalysts, boronic acidsAryl or heteroaryl substitution
C2-Br Buchwald-Hartwig AminationPalladium catalysts, aminesAmino group introduction
C5-CH₂OH OxidationPCC, DMP, TEMPOAldehyde or Carboxylic Acid
C5-CH₂OH EtherificationWilliamson ether synthesisEther linkages
C4-CH₃ Radical HalogenationNBS, light/radical initiatorHalomethyl group for further modification

A significant challenge lies in controlling the selectivity of these reactions. For instance, developing catalytic systems that can distinguish between the different C-H bonds of the thiazole ring or selectively activate one functional group in the presence of others is a key area for future investigation. Success in this area will enable the systematic and predictable synthesis of complex thiazole derivatives. nih.gov

In-Depth Mechanistic Studies of Novel Thiazole-Mediated Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. nih.gov For transformations involving this compound, detailed mechanistic studies can elucidate the roles of catalysts, intermediates, and transition states, providing insights that can lead to improved reaction conditions, higher yields, and better selectivity.

Future research should employ a combination of experimental and computational techniques to probe the mechanisms of key transformations. For example, when developing a new cross-coupling reaction at the C2 position, it is crucial to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide valuable experimental data. nih.gov These experimental findings can be complemented by computational modeling to visualize transition states and calculate activation energies, offering a more complete picture of the reaction pathway. A thorough mechanistic understanding is essential for overcoming synthetic hurdles and for the rational design of more efficient catalytic systems.

Synergistic Integration of Advanced Computational and Experimental Methodologies for Rational Design of Thiazole Derivatives

The traditional approach to drug discovery often involves the synthesis and screening of large numbers of compounds, which can be time-consuming and expensive. The integration of computational chemistry with experimental synthesis offers a more rational and efficient approach to designing molecules with desired properties. researchgate.netnih.gov

For derivatives of this compound, computational tools can be used to predict the physicochemical properties, biological activity, and potential toxicity of virtual compounds before they are synthesized. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations can guide the selection of the most promising candidates for synthesis and testing. nih.govresearchgate.net

A Proposed Integrated Workflow:

Virtual Library Design: Generate a virtual library of derivatives of this compound by modifying its functional groups in silico.

Computational Screening: Use molecular docking to predict the binding affinity of these virtual compounds to a specific biological target (e.g., an enzyme or receptor). mdpi.com Use DFT to calculate electronic properties and reactivity descriptors. researchgate.net

Prioritization: Rank the virtual compounds based on their predicted activity and drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Targeted Synthesis: Synthesize a smaller, focused set of the highest-ranking compounds in the laboratory.

Experimental Validation: Test the synthesized compounds for their biological activity and compare the results with the computational predictions.

Iterative Refinement: Use the experimental data to refine the computational models and design the next generation of improved compounds.

This synergistic approach can accelerate the discovery process, reduce costs, and increase the likelihood of identifying potent and selective therapeutic agents. nih.gov

Exploration of Undiscovered Bio-relevant Applications and Therapeutic Niches for Thiazole Compounds

The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netjetir.orgglobalresearchonline.net The structural features of this compound make it an excellent starting point for creating new chemical entities to explore novel therapeutic niches.

The future in this domain lies in leveraging this versatile building block to systematically generate libraries of diverse thiazole derivatives and screen them against a broad range of biological targets. The presence of the bromine atom allows for diversification through cross-coupling, while the hydroxymethyl group can be used to introduce linkers for conjugation to other molecules or to modulate solubility and pharmacokinetic properties.

Emerging Therapeutic Areas for Thiazole Derivatives:

Anticancer Agents: Thiazole derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression. mdpi.commedmedchem.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Thiazole-containing compounds represent a promising class to explore. nih.govmedmedchem.com

Neurodegenerative Diseases: Some thiazole compounds have been investigated for their potential in treating conditions like Alzheimer's disease. researchgate.net

Antioxidant Agents: The thiazole nucleus can be incorporated into molecules designed to combat oxidative stress, which is implicated in numerous diseases. researchgate.netmedmedchem.com

A key challenge is to move beyond known biological activities and explore uncharted therapeutic areas. High-throughput screening of derivatives against novel targets, including those involved in rare or neglected diseases, could uncover unexpected and valuable biological activities. This exploration is essential for unlocking the full therapeutic potential of the thiazole scaffold.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPd(PPh₃)₄ (5 mol%)Yield ↑ 20%
SolventAnhydrous THFPurity ↑ 15%
Temperature80–85°CReduces side reactions

Q. Table 2. Crystallographic Refinement Metrics

MetricTarget ValueExample Outcome
_R_1 (I > 2σ(I))<0.050.032
wR₂ (all data)<0.100.085
CCDC DepositionRequiredCCDC 1234567

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.